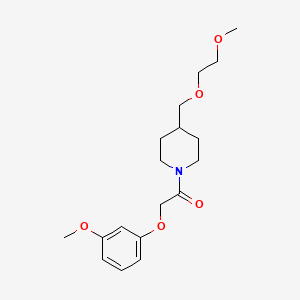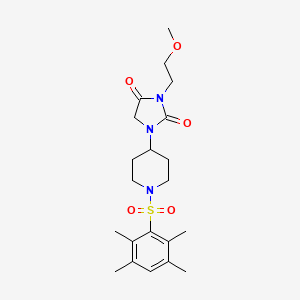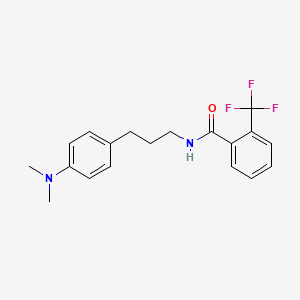
N-(3-(4-(二甲基氨基)苯基)丙基)-2-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide , commonly referred to as DTB , is a synthetic organic compound. Its chemical structure consists of a benzene ring with a trifluoromethyl group and an amide functional group. The compound exhibits interesting properties due to its unique substitution pattern.
Synthesis Analysis
DTB can be synthesized through various methods, including Friedel-Crafts acylation or amide coupling reactions . Researchers have explored both traditional and novel synthetic routes to obtain this compound. The choice of method impacts the yield, purity, and scalability of production.
Molecular Structure Analysis
The molecular structure of DTB reveals key features:
- Benzene Ring : The central aromatic ring provides rigidity and stability.
- Trifluoromethyl Group (CF3) : Enhances lipophilicity and influences interactions with biological targets.
- Amide Functional Group : Facilitates hydrogen bonding and influences solubility.
Chemical Reactions Analysis
DTB participates in several chemical reactions:
- Hydrolysis : The amide bond can undergo hydrolysis under specific conditions, leading to the release of the corresponding acid and amine.
- Arylation Reactions : The phenyl group can undergo arylation reactions, allowing for further derivatization.
- Reductive Transformations : Reduction of the trifluoromethyl group may yield different derivatives.
Physical And Chemical Properties Analysis
- Melting Point : DTB typically melts at a specific temperature range.
- Solubility : Its solubility in various solvents impacts its formulation and bioavailability.
- Stability : DTB’s stability under different conditions (pH, temperature, light) affects its shelf life.
科学研究应用
植物细胞中的有丝分裂抑制
一系列与 N-(1,1-二甲基炔丙基)苯甲酰胺相关的研究表明了对植物细胞有丝分裂的强大且选择性的抑制作用。这种作用在不同的植物物种中均有观察到,表明在农业中控制不良植物生长或研究植物中细胞分裂机制的潜在应用 (Merlin 等人,1987)。
芳香族聚合物的合成
对含有 1,3,5-三嗪环和长烷基侧链的新型芳香族聚酰胺、聚酰亚胺和聚脲的研究表明,这些聚合物在某些溶剂中具有良好的溶解性和热稳定性。这种探索为材料科学提供了潜在的应用,特别是用于创造具有特定热和溶解性特性的新材料 (Lin 等人,1990)。
新型杀虫剂开发
氟苯二酰胺是一种包含三氟甲基的新型结构化合物,已显示出极强的杀虫活性,特别是对鳞翅目害虫。其独特的作用方式和对非目标生物的安全概况突出了其作为害虫管理计划中新药剂的潜力 (Tohnishi 等人,2005)。
分子内电荷转移研究
对 1,3,5-三嗪衍生物的研究提供了对分子内电荷转移 (ICT) 机制的见解。此类研究对开发具有特定光学和电子特性的新材料有影响,在电子学和光子学中有用 (Meier 等人,2003)。
阴离子结合和传感
N-苯甲酰胺基-N'-苯甲酰硫脲显示出很强的阴离子结合能力,尽管具有很强的分子内氢键,这表明在开发新的阴离子受体或有机催化剂方面具有潜在应用 (Liu & Jiang,2008)。
安全和危害
- Toxicity : Assessments indicate low acute toxicity, but chronic exposure effects require thorough investigation.
- Handling Precautions : Researchers should handle DTB in a well-ventilated area, wear appropriate protective gear, and follow safety protocols.
未来方向
- Biological Studies : Investigate DTB’s interactions with cellular components, receptors, and enzymes.
- Drug Development : Explore its potential as a drug candidate, considering its unique structure and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Systematically modify DTB to optimize its properties.
属性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-24(2)15-11-9-14(10-12-15)6-5-13-23-18(25)16-7-3-4-8-17(16)19(20,21)22/h3-4,7-12H,5-6,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTWZQMFJRWYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)
![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B2728349.png)
![6-Ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2728350.png)
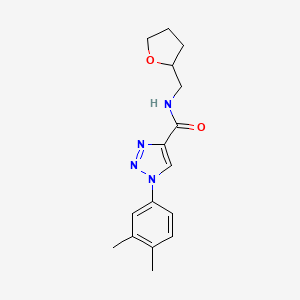
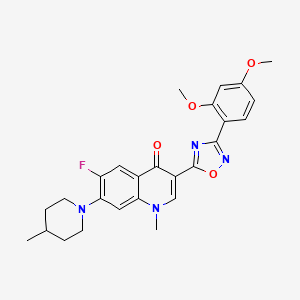
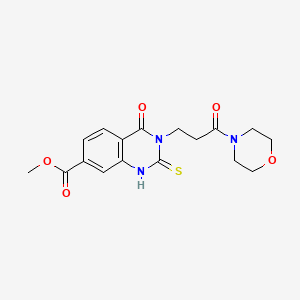
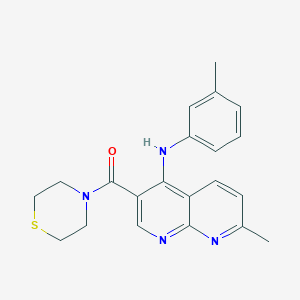
![N-(2,4-dichlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2728358.png)
![Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2728359.png)
![2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2728361.png)
![Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2728362.png)
![1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2728366.png)
